

Application of Schisandrin B in Lipidomics Research

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Compound of Interest		
Compound Name:	Cinatrin B	
Cat. No.:	B15575014	Get Quote

Note on the Compound Name: Initial searches for "**Cinatrin B**" did not yield relevant results in the context of lipidomics. The following application notes and protocols are based on "Schisandrin B," a bioactive compound extensively studied for its effects on lipid metabolism, and is likely the compound of interest.

Schisandrin B (Sch B) is a lignan isolated from the fruit of Schisandra chinensis, a plant used in traditional medicine. Recent lipidomics research has highlighted its potential as a therapeutic agent for managing metabolic disorders, particularly those involving lipid dysregulation such as metabolic-associated fatty liver disease (MAFLD). Schisandrin B exerts its effects by modulating key signaling pathways involved in lipid metabolism, inflammation, and cellular stress.

These application notes provide an overview of the utility of Schisandrin B in lipidomics research, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Data Presentation

Table 1: In Vitro Effects of Schisandrin B on Lipid Metabolism in AML-12 Cells



Parameter	Control Group	Model Group (OA+PA)	Schisandrin B (20 µM)	Schisandrin B (40 µM)	Citation
Total Cholesterol (TC)	Normal	Increased	Reduced	Significantly Reduced	[1]
Triglycerides (TG)	Normal	Increased	Reduced	Significantly Reduced	[1]
Alanine Aminotransfe rase (ALT)	Normal	Increased	Lowered	Significantly Lowered	[1]
Aspartate Aminotransfe rase (AST)	Normal	Increased	Lowered	Significantly Lowered	[1]
Lipid Droplet Deposition	Minimal	High	Reduced	Significantly Reduced	[1]

Table 2: In Vivo Effects of Schisandrin B on Serum and Hepatic Lipids in Mice



Parameter	Model Group (High-Fat Diet)	Schisandrin B Treatment	Effect	Citation
Serum Triglycerides (TG)	Elevated	Administered	Lowered	[2]
Serum Total Cholesterol (TC)	Elevated	Administered	Lowered	[2]
Serum LDL-C	Elevated	Administered	Lowered	[2]
Serum HDL-C	Reduced	Administered	Increased	[2]
Hepatic Total Cholesterol (TC)	Elevated	50-200 mg/kg	Up to 50% decrease	
Hepatic Triglycerides (TG)	Elevated	50-200 mg/kg	Up to 52% decrease	

Experimental Protocols

Protocol 1: In Vitro Model of MAFLD and Schisandrin B Treatment

This protocol describes the establishment of a cell-based model of metabolic-associated fatty liver disease (MAFLD) and subsequent treatment with Schisandrin B.[1][3]

1. Cell Culture and MAFLD Induction:

- Culture AML-12 (alpha mouse liver 12) cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
- To induce MAFLD, treat the cells with a mixture of oleic acid (OA) and palmitic acid (PA) at a 2:1 molar ratio for 24 hours.[1] This mixture simulates the accumulation of free fatty acids in hepatocytes.

2. Schisandrin B Treatment:

• Prepare stock solutions of Schisandrin B in a suitable solvent (e.g., DMSO).



- Following the induction of MAFLD, replace the medium with fresh medium containing different concentrations of Schisandrin B (e.g., 20 μM and 40 μM).[1]
- Include a vehicle control group (cells treated with the solvent alone).
- Incubate the cells for a specified period (e.g., 24 hours).
- 3. Lipid Accumulation Analysis (Oil Red O Staining):
- After treatment, wash the cells with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde for 30 minutes.
- Stain the intracellular lipid droplets with Oil Red O solution for 1 hour.
- · Wash with water to remove excess stain.
- Observe and quantify the lipid accumulation using microscopy. A reduction in red-stained areas indicates decreased lipid deposition.[1]
- 4. Biochemical Assays:
- Collect the cell culture supernatant to measure the levels of TC, TG, ALT, and AST using commercially available assay kits.[3]

Protocol 2: General Workflow for Lipidomics Analysis

This protocol outlines a general workflow for untargeted lipidomics analysis of biological samples treated with Schisandrin B, using liquid chromatography-mass spectrometry (LC-MS). [4][5]

- 1. Sample Preparation and Lipid Extraction:
- For Cells: Harvest and wash the cell pellet.
- For Tissue: Flash-freeze tissue samples in liquid nitrogen immediately after collection and pulverize.[5]
- For Plasma/Serum: Thaw samples on ice.[4]
- Perform lipid extraction using a modified Folch or Bligh-Dyer method. A common method involves a mixture of chloroform and methanol (2:1, v/v).[6]
- Add an internal standard mix to the samples before extraction for quantification.
- After vortexing and centrifugation, collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
- 2. LC-MS Analysis:



- Perform chromatographic separation of lipid species using a reversed-phase C18 column on an ultra-high-performance liquid chromatography (UHPLC) system.[5]
- The mobile phases typically consist of an aqueous solution with acetonitrile and an isopropanol/acetonitrile mixture, both containing additives like ammonium acetate.
- Couple the UHPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection.
- Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
- 3. Data Processing and Analysis:
- Process the raw LC-MS data using software such as MassHunter or MS-DIAL for peak picking, alignment, and identification of lipid species.[4][7]
- Perform statistical analysis (e.g., PCA, OPLS-DA) to identify significant differences in lipid profiles between control and Schisandrin B-treated groups.

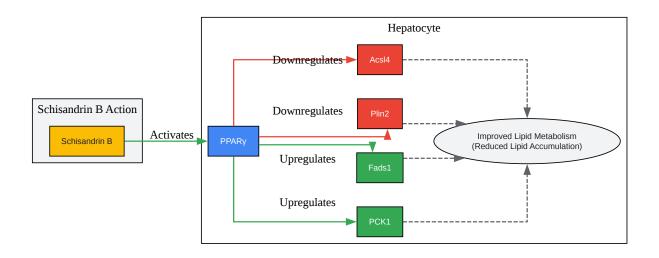
Signaling Pathways and Mechanisms of Action

Schisandrin B modulates several interconnected signaling pathways to regulate lipid metabolism and reduce cellular stress.

PPARy Signaling Pathway

Schisandrin B is known to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPARy), a key nuclear receptor in lipid metabolism.[1][2][8] Activation of PPARy by Schisandrin B leads to the regulation of downstream target genes that control fatty acid uptake, storage, and breakdown.[2][3]





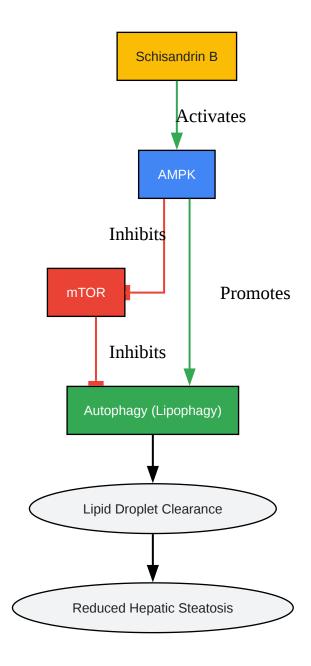
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Caption: Schisandrin B activates PPARy to regulate lipid metabolism genes.

AMPK/mTOR Signaling Pathway

Schisandrin B can induce autophagy, the cellular process of degrading and recycling damaged components, through the AMPK/mTOR signaling pathway. This process helps in clearing accumulated lipid droplets (lipophagy).[9]





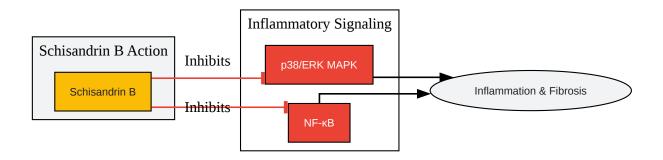
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Caption: Schisandrin B promotes autophagy via the AMPK/mTOR pathway.

NF-κB and MAPK Inflammatory Pathways

In the context of liver injury associated with lipid accumulation, Schisandrin analogues have been shown to exert anti-inflammatory effects by inhibiting the NF-kB and p38/ERK MAPK signaling pathways.[10][11][12] This helps to ameliorate liver fibrosis and inflammation.





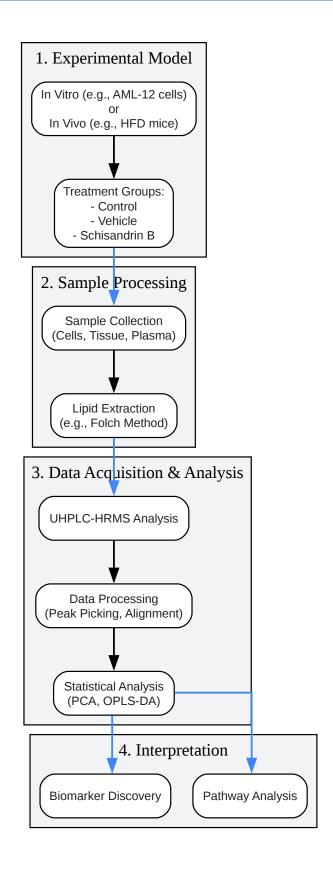
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Caption: Schisandrin B inhibits pro-inflammatory signaling pathways.

Experimental Workflow for Schisandrin B Lipidomics Study

The following diagram illustrates a typical workflow for investigating the effects of Schisandrin B on the lipidome.





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Caption: General workflow for a Schisandrin B lipidomics study.



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